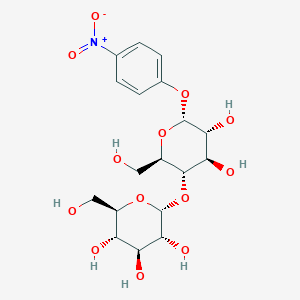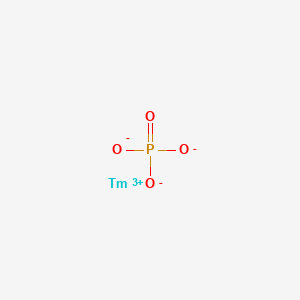
Ethyl 11-aminoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 11-aminoundecanoate, also known as L-Ethyl 11-aminoundecanoate, is a chemical compound that belongs to the family of fatty acid derivatives. It is a colorless liquid with a molecular formula of C12H25NO2 and a molecular weight of 215.33 g/mol. Ethyl 11-aminoundecanoate has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and material science.
Mécanisme D'action
The exact mechanism of action of ethyl 11-aminoundecanoate is not fully understood, but it is believed to work by disrupting the cellular membranes of microorganisms and cancer cells. This disrupts their ability to function properly and ultimately leads to their death.
Biochemical and Physiological Effects:
Ethyl 11-aminoundecanoate has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of lipid metabolism. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 11-aminoundecanoate in lab experiments is its versatility. It can be easily synthesized and modified to create a wide range of derivatives with different properties and activities. However, one of the main limitations is its toxicity, which can make it difficult to work with in certain settings. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are many potential future directions for research on ethyl 11-aminoundecanoate. Some of the most promising areas of investigation include the development of new drugs and therapies for the treatment of microbial infections and cancer, the study of its effects on lipid metabolism and metabolic disorders, and the exploration of its potential applications in material science and nanotechnology. As more is learned about the properties and activities of this compound, it is likely that new and exciting applications will continue to emerge.
Méthodes De Synthèse
Ethyl 11-aminoundecanoate can be synthesized through a variety of methods, including the reaction of 11-bromoundecanoic acid with ethylamine or the reaction of 11-chloroundecanoic acid with ammonia. Both of these methods involve the use of strong acids and bases and require careful control of reaction conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
Ethyl 11-aminoundecanoate has been used in a wide range of scientific research applications, including as a building block for the synthesis of various biologically active compounds. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
15351-28-7 |
|---|---|
Nom du produit |
Ethyl 11-aminoundecanoate |
Formule moléculaire |
C13H27NO2 |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
ethyl 11-aminoundecanoate |
InChI |
InChI=1S/C13H27NO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12,14H2,1H3 |
Clé InChI |
QHNDMDXXMVBFTM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCN |
SMILES canonique |
CCOC(=O)CCCCCCCCCCN |
Synonymes |
11-Aminoundecanoic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



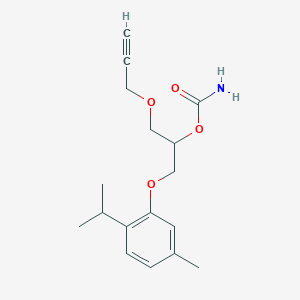
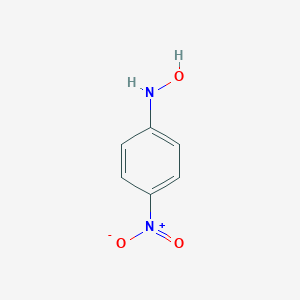
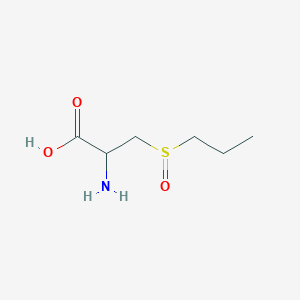
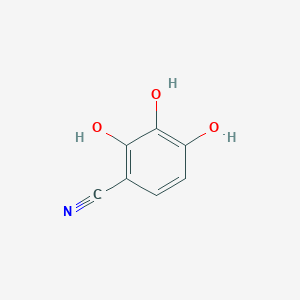
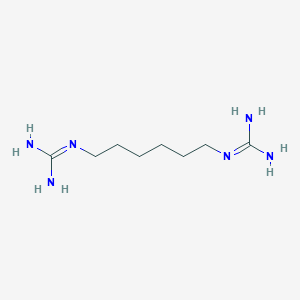
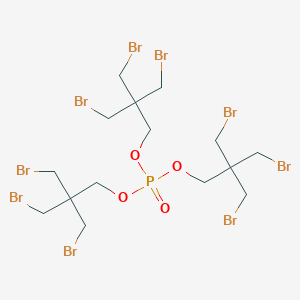
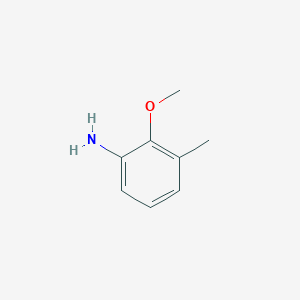
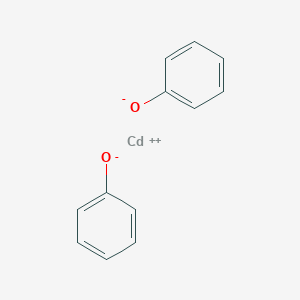
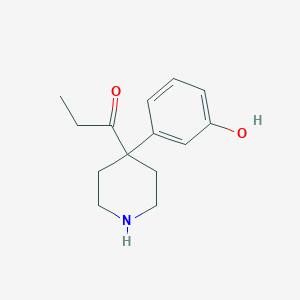
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
